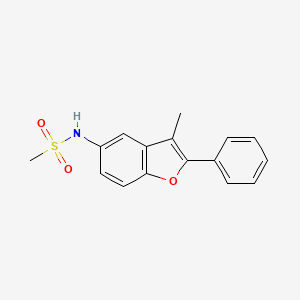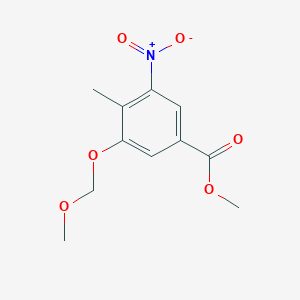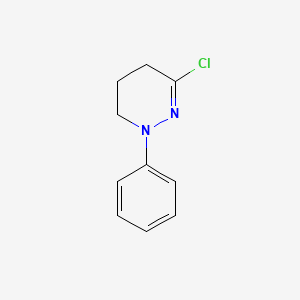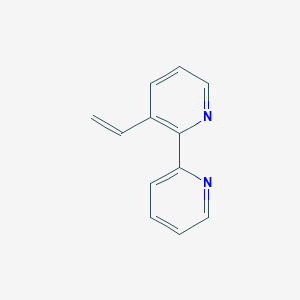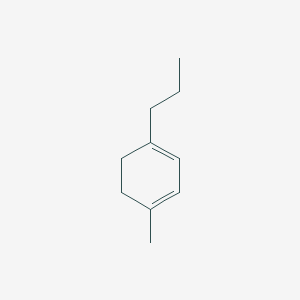![molecular formula C43H48O10 B14298411 Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate CAS No. 125606-09-9](/img/structure/B14298411.png)
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 4-butoxybenzoyl groups attached to a nonanedioate backbone, making it a versatile molecule in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate typically involves esterification reactions. One common method is the reaction of 4-butoxybenzoic acid with nonanedioic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, facilitated by the presence of the benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
作用機序
The mechanism of action of Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate involves its interaction with molecular targets through its functional groups. The ester linkages and benzoyl groups allow it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved include ester hydrolysis, nucleophilic attack, and radical formation.
類似化合物との比較
Similar Compounds
- Bis(4-hydroxyphenyl)methane
- Bis(4-methoxyphenyl)methane
- Bis(4-aminophenyl)methane
Uniqueness
Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate stands out due to its unique combination of butoxybenzoyl groups and nonanedioate backbone, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific dielectric properties and high thermal stability.
特性
CAS番号 |
125606-09-9 |
|---|---|
分子式 |
C43H48O10 |
分子量 |
724.8 g/mol |
IUPAC名 |
bis[4-(4-butoxybenzoyl)oxyphenyl] nonanedioate |
InChI |
InChI=1S/C43H48O10/c1-3-5-30-48-34-18-14-32(15-19-34)42(46)52-38-26-22-36(23-27-38)50-40(44)12-10-8-7-9-11-13-41(45)51-37-24-28-39(29-25-37)53-43(47)33-16-20-35(21-17-33)49-31-6-4-2/h14-29H,3-13,30-31H2,1-2H3 |
InChIキー |
RADUBFOJGAUWFF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
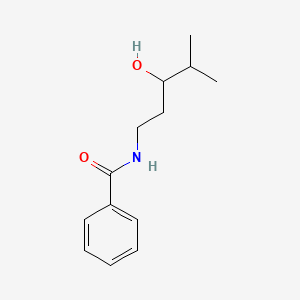
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
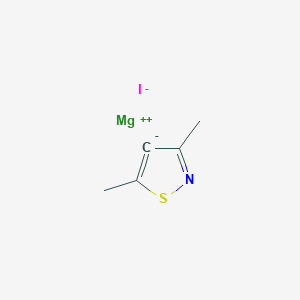
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
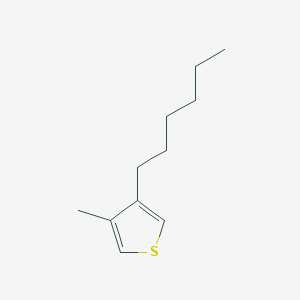
methanone](/img/structure/B14298376.png)

